5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. It is classified as a sulfonamide derivative and is notable for its structural complexity, which includes an indole ring, a carboxamide group, and a pyrrolidinylsulfonyl moiety. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and anticancer properties.
This compound can be sourced from various chemical suppliers and is primarily utilized in academic and pharmaceutical research. It falls under the classification of sulfonamides, which are known for their diverse biological activities, particularly in the inhibition of specific enzymes crucial for various metabolic processes. The compound's IUPAC name is 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide, and its molecular formula is with a molecular weight of approximately 327.79 g/mol.
The synthesis of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide typically involves several key steps:
These steps can be optimized based on available reagents and desired yields, typically requiring careful control of reaction conditions such as temperature and pH to achieve high purity and yield.
The molecular structure of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide features:
The compound's InChI Key is DARVQYMHLCLCKU-UHFFFAOYSA-N, facilitating database searches for further studies.
5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. For instance, it may inhibit dihydropteroate synthetase, an enzyme critical for folate synthesis in bacteria, which could contribute to its antimicrobial properties. Additionally, its structural features suggest potential interactions with various receptors that could modulate cellular signaling pathways relevant to cancer treatment.
The physical properties of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide has several important applications:
The introduction of sulfonyl groups at the C3 position of indole-2-carboxamides profoundly influences their bioactivity and selectivity profiles. Sulfonyl modifications enhance molecular polarity and introduce distinctive three-dimensional geometries that optimize target complementarity. The pyrrolidin-1-ylsulfonyl moiety in 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide exhibits two critical properties: 1) Conformational Restriction: The pyrrolidine ring imposes torsional constraints that reduce rotational freedom, potentially enhancing receptor-binding specificity compared to linear alkylsulfonyl groups . 2) Electron-Withdrawing Effects: The sulfonyl group decreases electron density at C3, altering redox potentials and potentially modulating metabolic stability. Electrochemical studies of analogous indole sulfonamides reveal irreversible oxidation peaks between +240–302 mV vs. Ag/AgCl, corresponding to electron transfer at the pyrrole ring (C2 position) . This electronic perturbation may influence interaction with redox-sensitive biological targets.
Table 1: Impact of C3-Sulfonyl Modifications on Indole Pharmacophores | Modification Type | Structural Effect | Functional Consequence | |------------------------|------------------------|------------------------------| | Pyrrolidinylsulfonyl | Conformational constraint | Enhanced target selectivity | | Aromatic sulfonyl | Extended π-system | Increased protein binding affinity | | Alkylsulfonyl | Increased lipophilicity | Improved membrane permeability | | Unsubstituted sulfonyl | Enhanced polarity | Improved aqueous solubility |
Mechanistically, C3-sulfonylated indoles demonstrate improved efficacy as TRPV1 agonists compared to non-sulfonylated analogs. Molecular docking studies suggest the sulfonyl oxygen atoms form critical hydrogen bonds with residues in the TRPV1 vanilloid-binding pocket, while the pyrrolidine nitrogen may participate in electrostatic interactions [3]. Additionally, these modifications influence cellular uptake, as evidenced by higher electroactive surface coverage (Γ) values for sulfonylated indoles (4.63–25.80 × 10⁻¹¹ mol cm⁻²) compared to non-sulfonylated analogs .
Halogenation, particularly at the C5 position of indole derivatives, significantly enhances bioactivity through electronic, steric, and lipophilic effects. The 5-chloro substitution in 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide confers three key advantages: 1) Lipophilicity Optimization: Chlorine increases log P by ~0.5–1.0 units compared to non-halogenated analogs, improving membrane permeability while maintaining solubility within drug-like ranges [8] [9]. This balances cellular uptake and distribution properties. 2) Steric Complementarity: The van der Waals radius of chlorine (1.75 Å) provides optimal steric fit in hydrophobic binding pockets of targets like protein kinases and ion channels without introducing excessive bulk [4] [10]. Bromine analogs exhibit similar steric matching but may increase metabolic vulnerability. 3) Electrophilic Sensitization: Chlorine withdraws electrons from the indole ring, enhancing electrophilic character at adjacent positions. This electronic perturbation increases reactivity toward nucleophilic residues in target proteins, potentially enhancing binding affinity.
Table 2: Comparative Bioactivity of Halogenated Indole-2-Carboxamides | Halogen Position | Representative Compound | Key Biological Activity | Potency (GI₅₀/EC₅₀) | |------------------------|-----------------------------|------------------------------|----------------------------| | 5-Cl | 5-chloro-1H-indole-2-carboxamide derivatives | EGFR/CDK2 inhibition | 0.95–1.50 µM (MCF-7 cells) [9] | | 5-Br | 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide | Kinase inhibition (analog) | Similar to chloro derivatives [2] | | 5-F | 5-fluoro-1H-indole-3-carbohydrazide sulfonamides | Electrochemical modulation | Oxidation potential +258 mV | | 6-Br | Meridianin B | CDK1 inhibition | IC₅₀ = 1.50 µM [4] |
Halogen choice critically influences target engagement. Chlorine's balanced electronegativity and moderate size make it preferable for kinase targets, as evidenced by 5-chloroindole-2-carboxamides exhibiting superior antiproliferative activity (GI₅₀ = 0.95–1.50 µM against MCF-7 cells) compared to brominated analogs [9]. This potency stems from dual inhibition of EGFR and CDK2, where chlorine optimally positions the molecule in the ATP-binding cleft. In TRPV1 agonists, 5-halo substitution enhances both efficacy and potency (EC₅₀) by strengthening hydrophobic interactions within the receptor's vanilloid-binding pocket [3]. Marine-derived brominated indole alkaloids like meridianins demonstrate chlorine's versatility, as bromo-substituted analogs remain potent kinase inhibitors but may exhibit different metabolic profiles [4].
Despite promising structural features, 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide remains underexplored compared to other indole derivatives. Critical knowledge gaps include:
Target Identification and Validation: While structurally analogous compounds demonstrate activity against TRPV1, kinases, and tubulin, the specific biological targets of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide remain unvalidated [3] [9] [10]. High-throughput screening against kinase panels and ion channel arrays is needed to map its polypharmacological potential.
Metabolic and Stability Profiles: The electrochemical behavior of indole sulfonamides suggests pH-dependent oxidation susceptibility, with irreversible oxidation at physiological pH (7.4) potentially leading to reactive intermediates . Comprehensive studies on microsomal stability, cytochrome P450 interactions, and reactive metabolite formation are absent.
Biosynthetic Inspiration: Marine halogenated indole alkaloids (e.g., meridianins, aplysinopsins) demonstrate nature's strategies for optimizing indole bioactivity through halogenation [4]. The biosynthetic pathways for these compounds involve flavin-dependent halogenases that could inspire enzymatic synthesis of pyrrolidinylsulfonyl-indoles for improved stereoselectivity.
Structural Diversification: Limited exploration exists of pyrrolidine ring modifications (e.g., spirocycles, N-alkylation) or sulfonyl linker alternatives (sulfamides, sulfonimidamides). Computational studies suggest N-acyl pyrrolidine variants might enhance blood-brain barrier penetration for CNS targets [7].
Delivery Strategies: The molecule's poor aqueous solubility (predicted 0.01–0.1 mg/mL) necessitates advanced formulation approaches. Nanocrystal or liposomal delivery systems could overcome this limitation, leveraging the compound's electrochemical properties for targeted release .
Future research priorities should include target deconvolution through chemical proteomics, metabolic stability assessment, and scaffold diversification guided by computational modeling. The integration of biosynthetic principles from marine halogenation enzymes could yield novel synthetic methodologies for optimizing this pharmacophore [4]. Additionally, structure-electroactivity relationships (SER) should be explored to predict oxidation liabilities and design more metabolically robust analogs .
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3